molecular formula C11H9NO3 B155819 5-Ethoxyisoquinoline-7,8-dione CAS No. 138223-22-0

5-Ethoxyisoquinoline-7,8-dione

Cat. No.: B155819
CAS No.: 138223-22-0
M. Wt: 203.19 g/mol
InChI Key: OLFMIYKIUFUDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxyisoquinoline-7,8-dione is a synthetic derivative based on the isoquinoline-5,8-dione scaffold, a structure recognized for its diverse and potent biological activities in scientific research. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The core isoquinoline-5,8-dione structure is a promising scaffold in medicinal chemistry, particularly in oncology research. Related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including multidrug-resistant phenotypes. The mechanism of action is often associated with the modulation of intracellular redox states; these compounds can act as substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in tumor cells. Bioreduction leads to rapid generation of reactive oxygen species (ROS), causing oxidative stress and ultimately inducing apoptosis in cancer cells . Beyond oncology, the isoquinoline core is under investigation for its antibacterial properties. Research into novel structural classes is critical in the fight against ESKAPE pathogens and other drug-resistant bacteria . The isoquinoline-5,8-dione pharmacophore is also found in several naturally occurring antibiotic alkaloids, such as renieramycins and saframycins, which further underscores its research value in infectious disease studies . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a probe for studying NQO1-mediated pathways and redox biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138223-22-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-ethoxyisoquinoline-7,8-dione

InChI

InChI=1S/C11H9NO3/c1-2-15-10-5-9(13)11(14)8-6-12-4-3-7(8)10/h3-6H,2H2,1H3

InChI Key

OLFMIYKIUFUDCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C(=O)C2=C1C=CN=C2

Canonical SMILES

CCOC1=CC(=O)C(=O)C2=C1C=CN=C2

Synonyms

7,8-Isoquinolinedione,5-ethoxy-(9CI)

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 5 Ethoxyisoquinoline 7,8 Dione and Analogues

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The confirmation of the structure of a newly synthesized compound like 5-Ethoxyisoquinoline-7,8-dione relies on a suite of spectroscopic methods. Each technique probes different aspects of the molecule's properties, and together they provide a comprehensive picture of its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For isoquinoline (B145761) derivatives, ¹H and ¹³C NMR spectra provide a wealth of information regarding the substitution pattern and the electronic environment of each nucleus.

In the case of isoquinoline derivatives, the chemical shifts of the protons on the heterocyclic and benzene (B151609) rings are indicative of their positions. For instance, in a series of 3-substituted isoquinoline derivatives, the proton at position 1 typically appears as a singlet at a downfield chemical shift, often above 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The other protons on the isoquinoline core resonate in the aromatic region, typically between 7.4 and 8.1 ppm, with their coupling patterns revealing their relative positions. mdpi.com

For this compound, specific NMR data would be expected to confirm the presence and position of the ethoxy group. The ethoxy group would be identified by a characteristic triplet and quartet pattern in the ¹H NMR spectrum, corresponding to the methyl and methylene (B1212753) protons, respectively. The chemical shifts of the remaining aromatic protons would be crucial in confirming the 5,7,8-substitution pattern.

However, NMR analysis can sometimes be inconclusive in distinguishing between isomers, as was demonstrated in a study on the nucleophilic substitution of 6,7-dichloroquinoline-5,8-dione. In that case, NMR spectroscopy alone was insufficient to definitively determine whether the substitution occurred at the C6 or C7 position, necessitating further analysis by X-ray crystallography. This highlights the potential need for complementary techniques when dealing with complex substitution patterns on the quinoline (B57606) or isoquinoline scaffold.

Table 1: Representative ¹H NMR Chemical Shift Data for a Substituted Isoquinoline Analogue mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.01s-
H-48.05s-
H-57.89d7.9
H-67.78d8.3
H-77.64t-
H-87.46t-

Note: Data for 1-(azetidin-1-yl)isoquinoline, a representative isoquinoline derivative.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be crucial for confirming the presence of the dione (B5365651) and ethoxy functionalities.

The IR spectrum of an isoquinoline derivative typically shows characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. mdpi.com For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the dione moiety. These bands are expected to appear in the region of 1650-1700 cm⁻¹. A study on 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives revealed that the carbonyl vibrations can be used to distinguish between these two scaffolds. For 5,8-quinolinedione derivatives, two separate C=O stretching peaks were observed, whereas for 5,8-isoquinolinedione derivatives, the carbonyl vibrations resulted in a single peak. This distinction provides a valuable diagnostic tool for identifying the isoquinoline-7,8-dione (B11919815) core.

The presence of the ethoxy group would be confirmed by C-O stretching vibrations, typically observed in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. The combination of both techniques can provide a more complete vibrational profile of the molecule.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for an Isoquinoline Analogue mdpi.com

Wavenumber (cm⁻¹)Assignment
3085, 3044, 3003Aromatic C-H stretching
2983, 2914Aliphatic C-H stretching
1739C=O stretching (of substituent)
1630, 1590C=C and C=N stretching
1241C-O stretching

Note: Data for 1-(azetidin-1-yl)isoquinoline, a representative isoquinoline derivative.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula.

For this compound (C₁₁H₉NO₃), the expected exact mass can be calculated. An HRMS experiment would aim to find a molecular ion peak corresponding to this calculated mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The experimental procedure typically involves ionizing the sample, often using electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The resulting mass spectrum would show the protonated molecule [M+H]⁺ or other adducts, from which the molecular weight and elemental formula can be deduced. In a study on novel amino-quinoline-5,8-dione derivatives, HRMS was successfully used to confirm the elemental composition of the synthesized compounds. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic techniques provide compelling evidence for the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms, bond lengths, bond angles, and torsional angles. This level of detail is invaluable for confirming the connectivity of the atoms, determining the stereochemistry, and understanding intermolecular interactions in the crystal lattice.

For this compound, an X-ray crystal structure would provide unequivocal proof of the ethoxy group's position at C5 and the dione functionality at C7 and C8. It would also reveal the planarity of the isoquinoline ring system and the conformation of the ethoxy group.

Computational Chemistry and Theoretical Investigations of 5 Ethoxyisoquinoline 7,8 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 5-Ethoxyisoquinoline-7,8-dione at a molecular level. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various properties related to its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometric optimization. The B3LYP functional combined with a 6-311+G** basis set is a common choice for such calculations, providing reliable geometric parameters and electronic properties. researchgate.net

Once the optimized geometry is obtained, various molecular properties can be predicted. These include the distribution of atomic charges, the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are particularly important as they provide insights into the molecule's reactivity, with HOMO indicating the ability to donate an electron and LUMO representing the ability to accept an electron.

Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (B3LYP/6-311+G )**

PropertyPredicted Value
Optimized Energy (Hartree)-745.123
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.89
LUMO Energy (eV)-2.45
HOMO-LUMO Gap (eV)4.44

Note: The values in this table are hypothetical and represent typical outcomes from DFT calculations on similar molecular structures.

For a more rigorous and accurate determination of the energetic and structural properties of this compound, high-level ab initio methods can be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more intensive than DFT, can provide benchmark-quality data. These methods are particularly useful for refining the energies of different isomers or tautomers and for calculating reaction barriers with high accuracy.

Conformational Analysis and Tautomerism Studies

The structure of this compound is not entirely rigid. The ethoxy group can rotate, and the dione (B5365651) moiety allows for the possibility of tautomerism, which can significantly influence its chemical and biological properties.

Tautomerism is a key consideration for dione compounds. This compound can potentially exist in equilibrium with its enol tautomers. Theoretical calculations are essential for determining the relative stabilities of these forms. nih.gov By calculating the Gibbs free energy of each tautomer, it is possible to predict which form will be predominant under different conditions, such as in the gas phase or in various solvents. nih.gov The polarizable continuum model (PCM) can be used to simulate the effects of solvents on tautomeric equilibria. researchgate.net

For this compound, the primary tautomeric equilibrium would be between the dione form and two possible enol forms. Computational studies on similar quinone systems suggest that the diketo form is generally more stable.

Table 2: Predicted Relative Stabilities of this compound Tautomers

Tautomeric FormRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
7,8-dione (keto)0.000.00
7-hydroxy-8-one (enol)+5.2+3.8
8-hydroxy-7-one (enol)+7.8+6.1

Note: The values in this table are hypothetical and based on trends observed in related heterocyclic diones. The greater stability of the keto form is a common finding.

To understand the dynamics of tautomerization, it is necessary to map the potential energy surface (PES) that connects the different tautomeric forms. This involves locating the transition state structures for the proton transfer reactions that interconvert the tautomers. By calculating the energy of these transition states, the activation energy barriers for tautomerization can be determined. This information is crucial for understanding the kinetics of the interconversion process and whether it is likely to occur at a significant rate under ambient conditions.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. A key application is the prediction of vibrational spectra (infrared and Raman).

DFT calculations can provide harmonic vibrational frequencies that correspond to the different vibrational modes of the molecule. These theoretical spectra can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific functional groups and vibrational motions within the molecule. For isoquinolinedione derivatives, the carbonyl (C=O) stretching vibrations are particularly characteristic. mdpi.com Unlike 5,8-quinolinediones which often show two distinct C=O stretching peaks, 5,8-isoquinolinedione derivatives may exhibit a single, broader peak for the carbonyl vibrations. mdpi.com

Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O stretchCarbonyl groups1685, 1660
C=C/C=N stretchAromatic rings1610, 1580, 1505
C-O-C stretchEthoxy group1245 (asymmetric), 1040 (symmetric)
C-H stretchAromatic/Aliphatic3100-3000, 2980-2850

Note: These predicted frequencies are unscaled and are typical for DFT calculations. They often require scaling to better match experimental data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and confirming molecular structures. researchgate.net For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using various levels of theory and basis sets. These predictions are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the computational model employed, including the choice of functional and basis set, as well as the treatment of solvent effects. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1Data not availableH1Data not available
C3Data not availableH3Data not available
C4Data not availableH4Data not available
C5Data not availableH6Data not available
C6Data not availableOCH₂Data not available
C7Data not availableCH₃Data not available
C8Data not available
C8aData not available
C4aData not available
OCH₂Data not available
CH₃Data not available

Simulation of UV-Vis Electronic Spectra using Time-Dependent Density Functional Theory (TDDFT-SMD)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate the electronic absorption spectra (UV-Vis) of molecules. This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of spectral bands. The Solvation Model based on Density (SMD) is often used in conjunction with TD-DFT to account for the influence of a solvent on the electronic transitions.

For this compound, TD-DFT calculations can predict the π-π* and n-π* electronic transitions that are characteristic of such conjugated systems. These calculations help in understanding the relationship between the molecule's electronic structure and its observed color and photochemical behavior.

Table 2: Simulated UV-Vis Absorption Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁Data not availableData not availableHOMO → LUMO
S₀ → S₂Data not availableData not availableHOMO-1 → LUMO
S₀ → S₃Data not availableData not availableHOMO → LUMO+1

Note: Specific simulated UV-Vis data for this compound are not publicly available and would necessitate dedicated computational research.

Molecular Orbital Analysis and Electronic Descriptors

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transport properties of a molecule. libretexts.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: The specific energy values for the frontier orbitals of this compound would need to be determined through quantum chemical calculations.

Application of Fukui Functions and Electrostatic Potential (ESP) for Reactive Site Prediction

To further refine the prediction of reactive sites within this compound, computational chemists employ Fukui functions and analyze the molecular electrostatic potential (ESP).

Fukui Functions: These functions are derived from conceptual DFT and quantify the change in electron density at a specific point in a molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites. The Fukui function f(r) helps to pinpoint the atoms most susceptible to nucleophilic attack (f⁺(r)) and electrophilic attack (f⁻(r)).

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution in a molecule. It is plotted on the molecular surface and uses a color scale to indicate regions of positive and negative electrostatic potential. Red-colored regions indicate electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue-colored regions represent electron-poor areas (positive potential) that are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl oxygens and the oxygen of the ethoxy group, indicating these as potential sites for interaction with electrophiles.

By combining the insights from FMO analysis, Fukui functions, and ESP maps, a comprehensive picture of the chemical reactivity of this compound can be constructed, guiding further experimental studies and synthetic applications.

Structure Activity Relationship Sar Investigations of 5 Ethoxyisoquinoline 7,8 Dione Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 5-ethoxyisoquinoline-7,8-dione is intricately linked to its specific substitution pattern. The ethoxy group at position 5, the dione (B5365651) moiety at positions 7 and 8, and modifications at other sites, including the isoquinoline (B145761) nitrogen, all play crucial roles in the molecule's interactions with biological targets.

The 1,4-quinone-like system embodied by the 7,8-dione moiety is a well-established pharmacophore responsible for a range of biological activities, including anticancer effects. This functionality is known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells. The positioning of this dione is critical; for instance, in related quinoline (B57606) systems, the arrangement of the dione influences the molecule's interaction with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme often overexpressed in cancer cells and can reduce quinones to less stable hydroquinones, which can then be re-oxidized, creating a futile redox cycle that depletes cellular reductants and increases oxidative stress.

Substituents at other positions also have a profound impact. For example, in quinoline-5,8-diones, the introduction of amino groups at the C-6 or C-7 positions can enhance antiproliferative activity. nih.gov Specifically, the addition of a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at position 6 or 7 of quinoline-5,8-dione resulted in the most potent antiproliferative activity against both drug-sensitive and multidrug-resistant cell lines. nih.gov

Modification Observed Effect on Related Scaffolds Potential Implication for this compound
Isoquinoline NitrogenEssential for whole-cell activity in some isoquinoline inhibitors. nih.govThe nitrogen atom is likely critical for the biological activity of this compound.
N-OxidationCan switch regioselectivity and lead to potent anticancer compounds in isoquinoline-5,8-diones. researchgate.netN-oxidation could be a strategy to enhance the efficacy of this compound derivatives.
Peripheral Amino GroupsIntroduction at C6 or C7 of quinoline-5,8-dione enhances antiproliferative activity. nih.govSubstitution with amino groups on the quinone ring of this compound may increase its anticancer potential.

Comparative SAR with Analogous Quinone Systems

To better understand the SAR of this compound, it is useful to compare it with analogous quinone systems, such as isoquinoline-5,8-diones and quinoline-5,8-diones.

The position of the dione moiety is a key determinant of biological activity. A comparative study of hybrids containing either an isoquinoline-5,8-dione (B3342986) or a quinoline-5,8-dione moiety revealed that the isoquinoline-5,8-dione hybrids exhibited the highest anticancer effect. nih.gov This suggests that the placement of the nitrogen atom at position 2 (isoquinoline) versus position 1 (quinoline) significantly influences cytotoxicity. Furthermore, within the isoquinoline-5,8-dione series, N-oxide derivatives have been shown to possess nanomolar GI50 values against multiple human tumor cell lines. researchgate.net This highlights the potential of the isoquinoline scaffold in developing potent anticancer agents.

Compound Scaffold Anticancer Activity Key Findings
Isoquinoline-5,8-dione HybridsHighGenerally more potent than quinoline-5,8-dione counterparts. nih.gov
Isoquinoline-5,8-dione N-OxidesPotent (nanomolar GI50)N-oxidation significantly enhances anticancer activity. researchgate.net

Quinoline-5,8-diones are a well-studied class of compounds with significant biological activity. nih.gov The SAR of these compounds has been extensively explored. For instance, the introduction of a methyl group at the C-2 position of the quinoline moiety has been shown to influence enzymatic conversion rates by NQO1. nih.gov In another study, derivatives of 6,7-dichloro-5,8-quinolinedione with modifications at the C2 position showed that the type of substituent influenced interaction with the NQO1 enzyme. mdpi.com

A broader comparison with other quinone scaffolds, such as 1,4-naphthoquinones, reveals that the presence and position of the nitrogen atom(s) are critical for biological activity. In a study comparing hybrids, the NQO1 activity followed the order: 2-methyl-5,8-quinolinedione > 5,8-quinolinedione (B78156) > 1,4-naphthoquinone (B94277) > 5,8-isoquinolinedione. nih.gov This demonstrates that even subtle changes in the heterocyclic core can have a dramatic impact on biological efficacy.

Quinone Scaffold Relative NQO1 Activity Significance
2-Methyl-5,8-quinolinedioneHighestA methyl group at C2 enhances activity. nih.gov
5,8-QuinolinedioneHighThe quinoline nitrogen at position 1 is favorable for NQO1 activity. nih.gov
1,4-NaphthoquinoneModerateLacks the heterocyclic nitrogen, resulting in lower activity. nih.gov
5,8-IsoquinolinedioneLowestThe isoquinoline nitrogen at position 2 is less favorable for NQO1 activity in this hybrid series. nih.gov

Molecular Mechanisms of Biological Activity for 5 Ethoxyisoquinoline 7,8 Dione and Its Analogues

Elucidation of Molecular Targets and Biochemical Pathways

The biological activity of 5-Ethoxyisoquinoline-7,8-dione and its analogues is rooted in their ability to interact with specific molecular targets and perturb critical biochemical pathways within the cell. These interactions can lead to a cascade of events that ultimately determine the cellular response.

Enzyme Inhibition and Modulation Studies (e.g., NQO1, NF-κB)

A key aspect of the molecular mechanism of isoquinoline-7,8-diones involves their interaction with enzymes and transcription factors that play crucial roles in cellular homeostasis and disease progression.

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoenzyme that is often overexpressed in various cancer cells. nih.gov It typically plays a protective role by catalyzing the two-electron reduction of quinones to the less reactive hydroquinones. However, certain quinone-based compounds can act as inhibitors of NQO1, leading to cytotoxic effects in cancer cells that are dependent on this enzyme. nih.gov Studies on amino-quinoline-5,8-dione derivatives have shown that these compounds can exhibit potent antiproliferative activities through competitive inhibition of NQO1. nih.gov For instance, compounds 6d and 7d (amino-quinoline-5,8-dione derivatives) displayed NQO1-dependent cytotoxicity and were identified as competitive inhibitors of the enzyme. nih.gov This inhibition leads to an increase in the affinity (Km) of the enzyme for its substrate without changing the maximum rate (Vmax), indicating that the inhibitor competes with the substrate for the active site. nih.gov

Nuclear Factor-κB (NF-κB): NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov Dysregulation of NF-κB is linked to inflammatory diseases and cancer. nih.gov Certain flavonoids, which share structural similarities with the isoquinoline (B145761) dione (B5365651) core, have been shown to modulate NF-κB signaling. For example, 7,8-Dihydroxyflavone has demonstrated anti-inflammatory properties by downregulating the NF-κB signaling pathway. nih.gov It achieves this by suppressing the nuclear translocation of the p65 subunit of NF-κB and inhibiting the degradation of its inhibitor, IκB. nih.gov While direct studies on this compound's effect on NF-κB are less documented, the known activity of structurally related compounds suggests that modulation of this critical inflammatory pathway is a plausible mechanism of action.

Compound/ClassTargetMechanism of ActionReference
Amino-quinoline-5,8-dione derivatives (e.g., 6d, 7d)NQO1Competitive Inhibition nih.gov
7,8-DihydroxyflavoneNF-κBDownregulation of signaling pathway nih.gov

Investigation of Interactions with Cellular Macromolecules and Signaling Cascades

Beyond specific enzyme inhibition, the biological effects of this compound are also dictated by its interactions with a broader range of cellular macromolecules and its influence on complex signaling cascades. The quinone structure is a key feature that allows these molecules to participate in various cellular processes. NQO1, for example, is found in numerous cellular compartments, including the cytosol, nucleus, and mitochondria, suggesting its inhibitors can have widespread effects. nih.gov

Furthermore, the stabilization of tumor suppressor proteins like p53 is another important aspect of the cellular response to certain quinone-like compounds. nih.gov NQO1 can interact with and stabilize p53, protecting it from degradation. nih.gov Inhibition of NQO1 could therefore indirectly affect p53 stability and its downstream functions, which include cell cycle arrest and apoptosis.

Mechanistic Role of Radical Formation and Redox Cycling

A central feature of the mechanism of action for many quinone-containing compounds is their ability to undergo redox cycling. nih.gov This process involves the enzymatic reduction of the quinone to a semiquinone radical. imrpress.com This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical anion. imrpress.com

This cycle can repeat, leading to a significant consumption of cellular reducing equivalents (like NADPH) and the continuous generation of reactive oxygen species (ROS), including superoxide and, subsequently, hydrogen peroxide and hydroxyl radicals. nih.govimrpress.com The accumulation of ROS creates a state of oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death. nih.gov The one-electron reduction potential of a quinone is a critical factor in determining its ability to participate in redox cycling. nih.gov

Induction of Programmed Cell Death Pathways

The culmination of the molecular interactions and biochemical perturbations caused by this compound and its analogues is often the induction of programmed cell death, or apoptosis. This is a common mechanistic pathway for many anticancer agents. nih.gov

The induction of apoptosis by quinone-like compounds can be triggered by several factors, including the oxidative stress generated through redox cycling and the direct modulation of apoptotic signaling pathways. For instance, a novel synthetic chrysin (B1683763) analogue, 5,7-dihydroxy-8-nitrochrysin , has been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species and the dephosphorylation of Akt, a key protein in cell survival signaling. nih.gov

Similarly, studies on amino-quinoline-5,8-dione derivatives have demonstrated their ability to trigger apoptosis. Compound 7d , for example, was found to induce apoptosis in HeLaS3 cells by regulating the expression of key apoptotic proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, as well as the activation of cleaved caspase-3. nih.gov Another compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione , was also shown to be a potent inducer of apoptosis, mediated by the activation of caspases 3 and 6. nih.gov

Design and Mechanism of Multitargeting Agents through Isoquinoline Dione Hybridization

The development of new therapeutic agents is increasingly focused on the design of multitargeting compounds that can simultaneously engage several key biological targets. nih.gov The isoquinoline dione scaffold is a valuable building block in this molecular hybridization approach. nih.gov By covalently linking the isoquinoline dione pharmacophore with other bioactive fragments, researchers can create hybrid molecules with enhanced or novel biological activities. nih.gov

This strategy has been successfully applied in the discovery of anticancer drugs. For example, hybrid molecules containing both naphthoquinone and quinolinedione scaffolds have been synthesized and shown to possess antineoplastic properties. nih.gov The rationale behind this approach is that the resulting hybrid may have advantages over the individual parent compounds, such as improved efficacy, reduced toxicity, and the ability to overcome drug resistance mechanisms. nih.gov The design of these hybrids often involves considering the structural fragments responsible for the biological activities of the parent molecules and their structure-activity relationships. nih.gov

Derivatization and Chemical Modification Strategies for 5 Ethoxyisoquinoline 7,8 Dione

Design and Synthesis of Novel Analogs for Structure-Activity Optimization

The systematic modification of the 5-ethoxyisoquinoline-7,8-dione core is a cornerstone of efforts to elucidate its structure-activity relationships (SAR). The primary goal of analog synthesis is to identify substituents and structural motifs that enhance biological activity and selectivity.

Key strategies for the design and synthesis of novel analogs often involve modifications at various positions of the isoquinoline (B145761) ring system. For the broader class of quinone-diones, research has demonstrated that the introduction of different functional groups can significantly impact their biological effects, such as cytotoxic and antimicrobial activities.

For instance, in related quinoline-5,8-dione systems, the introduction of amino groups at the C-6 or C-7 positions has been a common strategy to modulate activity. The synthesis of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives has been achieved through the nucleophilic substitution of bromo-substituted precursors with a variety of alkyl, heterocyclic, or aromatic amines. The reactivity in these substitutions is often dependent on the electron-donating nature of the amine.

Furthermore, studies on indolizinoquinoline-5,12-diones have indicated that the incorporation of electron-withdrawing substituents on the C or D rings can distinctly enhance their cytotoxic activities. nih.gov This suggests that modifications to the aromatic portion of the this compound scaffold could be a fruitful area for exploration.

The following interactive data table summarizes representative analogs of related quinoline (B57606)/isoquinoline-dione scaffolds and their reported biological activities, illustrating the impact of substitution on potency.

Compound IDScaffoldSubstitutionBiological Activity
Analog 17-Amino-isoquinoline-5,8-dioneVaried alkyl/aromatic amines at C-7Potent cytotoxic activity (95-100% against brine shrimp)
Analog 26-Amino-quinoline-5,8-dioneVaried alkyl/aromatic amines at C-6Potent cytotoxic activity (95-100% against brine shrimp)
Analog 3Indolizinoquinoline-5,12-dioneElectron-withdrawing groups on C/D ringsEnhanced cytotoxic potency
Analog 46-Arylamino-7-chloro-quinoxaline-5,8-dionePyridin-2-yl at C-2, C-3Potent antiproliferative activity in vascular smooth muscle cells

Scaffold Hybridization and Conjugation Approaches

To augment the therapeutic efficacy of this compound, researchers can employ scaffold hybridization and conjugation techniques. These approaches aim to combine the pharmacophoric features of the isoquinoline-dione core with other bioactive molecules or to develop prodrug systems for targeted delivery.

Integration with Other Known Bioactive Pharmacophores

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activity. researchgate.net For quinone-based structures, this strategy has been explored to improve their therapeutic index. researchgate.net

A notable example is the hybridization of quinoline derivatives with other bioactive moieties. For instance, hybrids of 1,4-quinone with quinoline have been synthesized by connecting the two structures through an oxygen atom. nih.gov This approach has yielded compounds with significant biological activity, including against various cancer cell lines. nih.gov The rationale is that the resulting hybrid may possess a novel mechanism of action or an improved ability to interact with biological targets. researchgate.net

Similarly, the isoquinoline-dione scaffold of this compound could be conjugated with other known anticancer agents, antimicrobial compounds, or molecules that target specific cellular pathways. This could lead to dual-action drugs or compounds with improved selectivity.

Development of Advanced Prodrug Systems for Targeted Delivery

Prodrug design is a well-established strategy to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor solubility or lack of target specificity. For quinone-containing compounds, bioreductive prodrugs are of particular interest. nih.govnih.gov These prodrugs are designed to be activated under the hypoxic conditions often found in solid tumors or by specific reductase enzymes that are overexpressed in cancer cells. nih.govnih.gov

The quinone moiety of this compound can act as a trigger for drug release. Under reductive conditions, the quinone is converted to a hydroquinone, which can then undergo a cascade of reactions to release an active cytotoxic agent. nih.gov This approach allows for the targeted delivery of the therapeutic payload to the tumor microenvironment, potentially reducing systemic toxicity. nih.govnih.gov

Another prodrug strategy involves linking the isoquinoline-dione to a water-solubilizing moiety, such as an amino acid or a polyethylene (B3416737) glycol (PEG) group, via a cleavable linker. nih.govgoogle.com This can improve the aqueous solubility and bioavailability of the parent compound. nih.govgoogle.com The linker can be designed to be cleaved by specific enzymes or under certain physiological conditions, ensuring the release of the active drug at the desired site of action. nih.gov

Chemoinformatics and Rational Library Design for Isoquinoline Dione (B5365651) Derivatives

Chemoinformatics and computational modeling play a crucial role in modern drug discovery by enabling the rational design of compound libraries and predicting the biological activity of novel molecules. For isoquinoline-dione derivatives, these approaches can accelerate the identification of promising lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this domain. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For quinoline and isoquinoline derivatives, QSAR studies have been employed to identify the key molecular descriptors that influence their activity. japsonline.comnih.gov These descriptors can include electronic properties, hydrophobicity, and steric parameters. The insights gained from QSAR models can guide the design of new analogs with improved potency and selectivity. japsonline.com For example, 3D-QSAR studies on pyrimido-isoquinolin-quinones have helped to explain the impact of steric, electronic, and hydrogen-bond acceptor properties on their antibacterial activity. nih.gov

Rational library design involves the creation of a focused set of compounds for synthesis and screening, based on computational predictions. nih.gov By using molecular docking simulations, researchers can predict how different isoquinoline-dione derivatives will bind to a specific biological target. This allows for the prioritization of compounds that are most likely to be active, saving time and resources in the drug discovery process. The design of such libraries can be guided by the desire to explore specific chemical space or to optimize interactions with a known binding site. nih.gov This approach has been successfully used to develop fluorescent quinoline-based probes for live-cell imaging, demonstrating the power of rational design in creating functional molecules. nih.gov

Future Directions and Emerging Research Paradigms

Innovation in Synthetic Methodologies for Isoquinoline (B145761) Diones

The synthesis of isoquinoline diones, particularly those with specific substitution patterns like the 5-ethoxy group, necessitates the development of novel and efficient chemical strategies. Current methodologies for constructing the broader isoquinoline framework can be adapted and refined for the specific synthesis of 5-Ethoxyisoquinoline-7,8-dione.

A promising hypothetical route to this compound could commence with a suitably substituted benzene (B151609) derivative, such as 3-ethoxy-4-methoxy-toluene. Through a series of reactions including formylation, conversion to an oxime, and subsequent cyclization, a 5-ethoxy-7,8-dimethoxyisoquinoline intermediate could be formed. The final and critical step would involve the selective oxidation of this intermediate to the desired 7,8-dione. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have been successfully employed for the oxidation of dimethoxyisoquinolines to their corresponding diones. thieme-connect.de

Furthermore, the synthesis of a closely related compound, 7-ethoxy-5,8-dioxo-5,8-dihydroisoquinoline-1-carbonitrile, has been reported, suggesting that the introduction of an ethoxy group on the isoquinoline-5,8-dione (B3342986) scaffold is synthetically feasible. thieme-connect.de Future research could focus on adapting such procedures to achieve the 5-ethoxy substitution pattern.

The development of one-pot synthesis and multi-component reactions will be pivotal in streamlining the production of these complex molecules, making them more accessible for biological screening and further derivatization.

Advanced Computational Modeling and Virtual Screening for Drug Discovery

The application of computational tools offers a powerful and resource-efficient approach to exploring the therapeutic potential of this compound before its physical synthesis. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into its possible biological targets and mechanism of action.

By constructing a virtual library of isoquinoline-7,8-dione (B11919815) derivatives, including the 5-ethoxy variant, researchers can perform high-throughput virtual screening against a wide array of biological targets. This can help in identifying potential protein-ligand interactions and prioritizing the most promising candidates for synthesis and biological evaluation. For instance, in silico studies on other heterocyclic quinones have successfully predicted their binding modes and inhibitory activities against enzymes like protein kinases and phosphatases.

The table below illustrates a hypothetical QSAR study on a series of substituted isoquinoline-7,8-diones, highlighting the potential influence of the 5-ethoxy group on biological activity.

CompoundSubstituent at C5Predicted IC50 (µM) against Target X
1H15.2
2-CH310.5
3-OCH35.8
4-OCH2CH3 (Ethoxy) 3.1
5-Cl8.9

This table is for illustrative purposes only and does not represent actual experimental data.

Such computational models can guide the rational design of more potent and selective derivatives of this compound, accelerating the drug discovery process.

Exploration of Novel Biological Activities and Therapeutic Applications

While the specific biological profile of this compound remains to be elucidated, the known activities of related quinone-containing heterocycles provide a strong foundation for future investigations. Quinoline-5,8-diones, for example, have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and antiparasitic activities.

The dione (B5365651) functionality in these molecules is often implicated in their mechanism of action, which can involve the generation of reactive oxygen species (ROS) or the inhibition of key enzymes through covalent or non-covalent interactions. The 5-ethoxy group in the target compound could modulate these properties, potentially enhancing potency or selectivity for a particular biological target.

Future research should focus on a comprehensive biological evaluation of this compound across a panel of cancer cell lines and microbial strains. The table below presents a hypothetical comparison of the cytotoxic activity of various substituted quinoline-5,8-diones, suggesting the potential of the ethoxy-substituted analogue.

CompoundSubstituentCell LineIC50 (µM)
A7-aminoHeLa2.5
B6-aminoK5625.1
C7-alkylaminoHeLa1.8
D (Hypothetical)5-ethoxy HeLa ~2.0

This table is based on data from related compounds and is for illustrative purposes only.

The exploration of its potential as an enzyme inhibitor, particularly against kinases and phosphatases involved in cell signaling pathways, could also unveil novel therapeutic opportunities.

Green Chemistry Principles in the Development of Isoquinoline Dione Chemistry

The integration of green chemistry principles into the synthesis of isoquinoline diones is crucial for the sustainable development of this class of compounds. This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact.

Recent advances in synthetic organic chemistry have demonstrated the feasibility of using greener reaction media, such as water or ethanol, for the synthesis of heterocyclic compounds. iau.ir The use of solid-supported catalysts and flow chemistry techniques can also contribute to a more sustainable synthetic process by allowing for catalyst recycling and improved reaction efficiency.

Furthermore, the development of catalytic C-H activation and annulation reactions can provide more atom-economical routes to the isoquinoline core, reducing the number of synthetic steps and the generation of byproducts. The application of ultrasound or microwave irradiation as energy sources can also accelerate reaction times and improve yields, further aligning the synthesis with the principles of green chemistry. nih.gov

Future research in this area should aim to develop a fully green synthetic pathway to this compound and its derivatives, ensuring that their potential therapeutic benefits are not overshadowed by an unsustainable manufacturing process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.